molecular formula C18H20N2O B2919332 N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide CAS No. 330673-65-9

N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide

Cat. No.: B2919332
CAS No.: 330673-65-9
M. Wt: 280.371
InChI Key: YSUXYOQREVDPBD-XDHOZWIPSA-N
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Description

N'-(4-Isopropylbenzylidene)-2-methylbenzohydrazide is a benzohydrazide derivative synthesized via the condensation of 2-methylbenzohydrazide with 4-isopropylbenzaldehyde under acidic reflux conditions (e.g., glacial acetic acid in ethanol) . The compound features a hydrazone linkage (-NH-N=C-) connecting the 2-methylbenzohydrazide core to the 4-isopropylbenzylidene moiety. This substitution pattern imparts steric bulk and lipophilicity, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)16-10-8-15(9-11-16)12-19-20-18(21)17-7-5-4-6-14(17)3/h4-13H,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXYOQREVDPBD-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-(4-isopropylbenzylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of alkaline phosphatase, an enzyme involved in dephosphorylation reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Insights

X-ray crystallography reveals how substituents influence molecular conformation and intermolecular interactions.

Table 3: Structural Features of Selected Benzohydrazides
Compound Name Dihedral Angle (Aromatic Rings) Hydrogen Bonding Crystal Packing Reference
N'-(4-Isopropylbenzylidene)-2-methylbenzohydrazide Not reported Likely N–H⋯O/N–H⋯π interactions* Predicted layered stacking
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 10–15° N–H⋯O (intra- and intermolecular) Chains along a-axis [3]
N'-(4-Nitrobenzylidene)-2-methylbenzohydrazide 14.8° N–H⋯O (intermolecular) Helical chains [17]

Key Observations:

  • Dihedral Angles: Smaller substituents (e.g., methoxy, nitro) allow near-planar conformations (dihedral angles <15°), facilitating π-π stacking and dense crystal packing .
  • Hydrogen Bonding: Polar substituents (hydroxy, nitro) participate in hydrogen bonds, stabilizing crystal structures and enhancing thermal stability .

Biological Activity

N'-(4-isopropylbenzylidene)-2-methylbenzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing upon various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-isopropylbenzaldehyde and 2-methylbenzohydrazide. The reaction can be optimized through various solvents and conditions to yield high purity and yield.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antiglycation Activity : Compounds in the hydrazone class, including related structures, have shown significant antiglycation properties, which are crucial in preventing diabetes-related complications. The IC50 values for related compounds have been reported between 216.52 µM and 748.71 µM, indicating potential therapeutic applications in diabetes management .
  • Antioxidant Properties : Many hydrazone derivatives demonstrate antioxidant activity, which helps in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed through DPPH radical scavenging assays, where effective compounds show significant inhibition percentages.
  • Anticancer Activity : Some studies indicate that benzohydrazide derivatives possess notable cytotoxic effects against various cancer cell lines. For example, related compounds exhibited IC50 values ranging from 13.33 µM to 251.74 µM against cancer cells, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit certain enzymes like urease, which is relevant in treating infections caused by Helicobacter pylori. Inhibitory activities have been documented with IC50 values comparable to standard inhibitors .

Antiglycation Activity

Table 1 summarizes the antiglycation activities of various hydrazone derivatives compared to this compound:

CompoundIC50 (µM)Reference
This compoundTBDThis Study
Rutin294.46 ± 1.50
Compound A (related structure)216.52 ± 4.2
Compound B (related structure)289.58 ± 2.64

Antioxidant Activity

The antioxidant potential can be evaluated using various methods such as the DPPH assay or ABTS assay. Related compounds have shown promising results in these assays, indicating that this compound may also exhibit similar properties.

Anticancer Studies

A study on related benzohydrazides indicated significant anticancer activity against several cell lines including HeLa and MCF7. The results are summarized in Table 2:

CompoundCell LineIC50 (µM)Reference
This compoundTBDTBDThis Study
Benzohydrazide Derivative AHeLa150 ± 5
Benzohydrazide Derivative BMCF7200 ± 10

Case Studies

Several case studies highlight the efficacy of hydrazone derivatives in treating specific diseases:

  • Diabetes Management : A study demonstrated that certain hydrazones could significantly reduce glycation levels in diabetic models, suggesting their use as dietary supplements or drug candidates for diabetes management.
  • Cancer Treatment : Research has shown that specific derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and DNA damage.

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